molecular formula C10H13ClN2 B14861994 4-(4-Chlorophenyl)pyrrolidin-3-amine

4-(4-Chlorophenyl)pyrrolidin-3-amine

Cat. No.: B14861994
M. Wt: 196.67 g/mol
InChI Key: WZZKKLWADRBBJA-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)pyrrolidin-3-amine is a chemical compound with the molecular formula C10H13ClN2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)pyrrolidin-3-amine typically involves the reaction of 4-chlorobenzaldehyde with pyrrolidine in the presence of a reducing agent. One common method involves the use of sodium borohydride (NaBH4) as the reducing agent. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ alternative reducing agents or catalysts to optimize the reaction conditions and reduce costs .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives of the original compound .

Scientific Research Applications

4-(4-Chlorophenyl)pyrrolidin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenyl)pyrrolidin-3-amine: Similar structure with a bromine atom instead of chlorine.

    4-(4-Fluorophenyl)pyrrolidin-3-amine: Similar structure with a fluorine atom instead of chlorine.

    4-(4-Methylphenyl)pyrrolidin-3-amine: Similar structure with a methyl group instead of chlorine.

Uniqueness

4-(4-Chlorophenyl)pyrrolidin-3-amine is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, such as nucleophilic substitution, and can also affect the compound’s binding affinity to biological targets .

Properties

Molecular Formula

C10H13ClN2

Molecular Weight

196.67 g/mol

IUPAC Name

4-(4-chlorophenyl)pyrrolidin-3-amine

InChI

InChI=1S/C10H13ClN2/c11-8-3-1-7(2-4-8)9-5-13-6-10(9)12/h1-4,9-10,13H,5-6,12H2

InChI Key

WZZKKLWADRBBJA-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1)N)C2=CC=C(C=C2)Cl

Origin of Product

United States

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